molecular formula C13H25NO5S B13681021 (3-(Tert-butoxycarbonylamino)cyclohexyl)methyl methanesulfonate

(3-(Tert-butoxycarbonylamino)cyclohexyl)methyl methanesulfonate

Cat. No.: B13681021
M. Wt: 307.41 g/mol
InChI Key: IMITXFKSBZSULB-UHFFFAOYSA-N
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Description

(3-(Tert-butoxycarbonylamino)cyclohexyl)methyl methanesulfonate is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a cyclohexyl ring, which is further linked to a methanesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Tert-butoxycarbonylamino)cyclohexyl)methyl methanesulfonate typically involves the protection of an amino group with a tert-butoxycarbonyl group, followed by the introduction of a methanesulfonate group. One common method involves the reaction of cyclohexylamine with di-tert-butyl dicarbonate to form the Boc-protected amine. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability. These systems allow for better control over reaction conditions and can lead to higher yields and purities compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(3-(Tert-butoxycarbonylamino)cyclohexyl)methyl methanesulfonate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (3-(Tert-butoxycarbonylamino)cyclohexyl)methyl methanesulfonate involves its ability to undergo substitution and deprotection reactions. The methanesulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions. The Boc group provides protection for the amino group, which can be selectively removed under acidic conditions to yield the free amine. This allows for the controlled introduction of functional groups and the synthesis of complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(Tert-butoxycarbonylamino)cyclohexyl)methyl methanesulfonate is unique due to its specific combination of functional groups, which allows for versatile chemical transformations. The presence of both a Boc-protected amino group and a methanesulfonate group provides opportunities for selective reactions and the synthesis of a wide range of derivatives .

Properties

Molecular Formula

C13H25NO5S

Molecular Weight

307.41 g/mol

IUPAC Name

[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]methyl methanesulfonate

InChI

InChI=1S/C13H25NO5S/c1-13(2,3)19-12(15)14-11-7-5-6-10(8-11)9-18-20(4,16)17/h10-11H,5-9H2,1-4H3,(H,14,15)

InChI Key

IMITXFKSBZSULB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)COS(=O)(=O)C

Origin of Product

United States

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